2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring
Preparation Methods
The synthesis of 2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves a multi-component reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be compared with other thiazolidine derivatives such as:
- 2-(Anilinomethyl)phenol
- 2-(4-Methoxyanilino)methylphenol
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the anilinomethyl and methoxyphenyl groups in this compound contributes to its distinct properties and potential applications.
Properties
CAS No. |
52772-98-2 |
---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(anilinomethylimino)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3O2S/c1-22-15-9-7-14(8-10-15)20-16(21)11-23-17(20)19-12-18-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 |
InChI Key |
CMKUQGIQXFIKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC2=NCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.